Cas no 1903308-05-3 (4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine)

4-3-(Pyridin-3-yloxy)azetidine-1-carbonylmorpholine is a heterocyclic compound featuring a pyridine-azetidine-morpholine scaffold, which is of interest in medicinal chemistry and pharmaceutical research. Its structure combines a pyridinyloxy moiety with an azetidine ring linked to a morpholine carbonyl group, offering potential for diverse reactivity and binding interactions. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or GPCR-targeting agents. The azetidine and morpholine components contribute to conformational rigidity and solubility, while the pyridine moiety can enhance binding affinity. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine structure
1903308-05-3 structure
Product Name:4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine
CAS No:1903308-05-3
MF:C13H17N3O3
MW:263.292382955551
CID:6585249
PubChem ID:92066544
Update Time:2025-10-23

4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine
    • 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]morpholine
    • CHEMBL4927986
    • F6360-9558
    • 1903308-05-3
    • morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
    • AKOS025331872
    • morpholin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
    • Inchi: 1S/C13H17N3O3/c17-13(15-4-6-18-7-5-15)16-9-12(10-16)19-11-2-1-3-14-8-11/h1-3,8,12H,4-7,9-10H2
    • InChI Key: POUDODSCIFTURO-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CC=1)C1CN(C(N2CCOCC2)=O)C1

Computed Properties

  • Exact Mass: 263.12699141g/mol
  • Monoisotopic Mass: 263.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 54.9Ų

4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine Pricemore >>

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F6360-9558-2μmol
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Additional information on 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine

Recent Advances in the Study of 1903308-05-3 and 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine

The chemical compound 1903308-05-3 and its derivative, 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a broader class of molecules being investigated for their potential therapeutic applications, particularly in the modulation of biological pathways relevant to various diseases. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical implications.

Recent studies have focused on the synthesis and optimization of 1903308-05-3 and its derivatives, including 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine. These efforts have been driven by the need to develop novel small-molecule inhibitors or modulators with improved pharmacokinetic and pharmacodynamic properties. Advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, have been employed to achieve high yields and purity of these compounds. The structural elucidation and characterization of these molecules have been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In vitro and in vivo studies have demonstrated that 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine exhibits promising biological activity. Specifically, this compound has shown efficacy in targeting key enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, recent research indicates that it acts as a potent inhibitor of certain kinases, which are critical in cell signaling and proliferation. These findings suggest potential applications in treating conditions such as cancer and autoimmune diseases. However, further preclinical and clinical studies are required to fully elucidate its therapeutic potential and safety profile.

The mechanistic insights into how 1903308-05-3 and its derivatives interact with biological targets have also been a focal point of recent research. Computational modeling and molecular docking studies have provided valuable information on the binding modes and affinity of these compounds. Such studies are essential for rational drug design and the development of next-generation therapeutics. Additionally, structure-activity relationship (SAR) analyses have been conducted to identify key structural features that contribute to the compounds' biological activity, paving the way for the design of more potent and selective analogs.

Despite the promising results, challenges remain in the development of 1903308-05-3 and 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine as viable drug candidates. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further optimization and formulation strategies. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and advancing these compounds through the drug development pipeline.

In conclusion, the latest research on 1903308-05-3 and 4-3-(pyridin-3-yloxy)azetidine-1-carbonylmorpholine highlights their potential as innovative therapeutic agents. Continued investigation into their synthesis, biological activity, and mechanistic properties will be essential for translating these findings into clinical applications. This research brief underscores the importance of these compounds in the evolving landscape of chemical biology and pharmaceutical science.

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